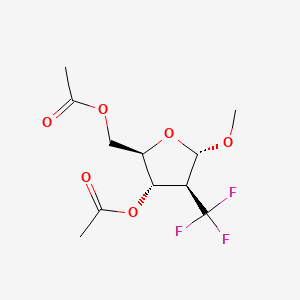

((2R,3S,4S,5S)-3-Acetoxy-5-methoxy-4-(trifluoromethyl)tetrahydrofuran-2-yl)methyl acetate

Description

This compound (CAS: 159945-01-4) is a tetrahydrofuran derivative with a stereochemically defined core structure. Key substituents include:

- Acetoxy groups at the C3 and methyl positions, enhancing lipophilicity and stability.

- A methoxy group at C5, influencing electronic properties.

- A trifluoromethyl (CF₃) group at C4, contributing to metabolic stability and electronegativity . The compound is structurally analogous to modified nucleosides but lacks a nucleobase, suggesting applications in synthetic intermediates or bioactive molecule development.

Properties

IUPAC Name |

[(2R,3S,4S,5S)-3-acetyloxy-5-methoxy-4-(trifluoromethyl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3O6/c1-5(15)18-4-7-9(19-6(2)16)8(11(12,13)14)10(17-3)20-7/h7-10H,4H2,1-3H3/t7-,8+,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMUHDLCWYXXHC-RGOKHQFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC)C(F)(F)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)OC)C(F)(F)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as tetrahydrofuran derivatives.

Reaction Steps:

Reaction Conditions: These reactions typically require controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like crystallization and chromatography. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, potentially converting the methoxy group to a hydroxyl group or further to a carbonyl group.

Reduction: Reduction reactions may target the acetoxy groups, converting them to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the methoxy or acetoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of new substituted tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine

Drug Development: Potential precursor or intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry

Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, depending on its functional groups. For instance, the acetoxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its bioavailability and metabolic stability.

Comparison with Similar Compounds

((2R,3R,4R,5R)-3-Acetoxy-5-(6-amino-2-fluoro-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl Acetate (CAS: 161109-76-8)

- A trifluoromethylsulfonyloxy (CF₃SO₂O) group replaces the methoxy group at C4, introducing strong electron-withdrawing effects.

- Molecular Weight : 501.37 g/mol, significantly higher due to the purine and sulfonyl groups .

- Applications: Likely serves as a nucleoside analog for therapeutic development, contrasting with the non-nucleoside target compound.

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol (CAS: 550-33-4)

- Structural Differences: Contains a hydroxymethyl group and hydroxyl groups at C3 and C4, increasing polarity. A purine base at C5, typical of nucleosides like adenosine or guanosine analogs.

- Molecular Weight : 252.23 g/mol, lower due to the absence of acetyl and trifluoromethyl groups .

- Applications : Used in nucleic acid research or antiviral therapies (e.g., similar to AZT), differing from the target compound’s synthetic utility.

Fluorinated Tetrahydrofuran Derivatives (e.g., Compound 16 in )

- Structural Differences :

- Features a heptadecafluoroundecanamido chain and triazole rings , increasing hydrophobicity and stability.

- Retains a tetrahydrofuran core but with extended fluorinated substituents.

- Applications : Likely used in materials science or as fluorinated probes, contrasting with the target compound’s simpler structure .

Diazirine-Containing Tetrahydrofuran Derivative ()

- Structural Differences :

- Includes a 3-(trifluoromethyl)-3H-diazirin-3-yl group and benzamido substituent.

- Diazirine enables photo-crosslinking, a unique functional feature.

- Applications : Serves as a molecular probe for studying protein interactions, highlighting divergent uses compared to the target compound .

Key Comparative Analysis

Electronic and Steric Effects

- The trifluoromethyl group in the target compound enhances electronegativity and steric hindrance, influencing reactivity in substitution reactions.

- Methoxy vs. Hydroxyl Groups : Methoxy in the target compound offers better stability against hydrolysis compared to hydroxyl groups in nucleoside analogs (e.g., CAS 550-33-4) .

Biological Activity

Overview

((2R,3S,4S,5S)-3-Acetoxy-5-methoxy-4-(trifluoromethyl)tetrahydrofuran-2-yl)methyl acetate is a complex organic compound notable for its unique tetrahydrofuran ring structure. This compound features several functional groups, including acetoxy, methoxy, and trifluoromethyl substituents, which contribute to its potential biological activities. The stereochemistry of the molecule is significant as it influences the compound's interactions with biological targets.

- Molecular Formula : C11H15F3O6

- Molecular Weight : 300.23 g/mol

- IUPAC Name : [(2R,3S,4S,5S)-3-acetyloxy-5-methoxy-4-(trifluoromethyl)oxolan-2-yl]methyl acetate

- CAS Number : 159945-02-5

The biological activity of this compound is primarily derived from its ability to interact with various molecular targets due to its functional groups:

- Acetoxy Group : This group can participate in hydrogen bonding and may enhance the compound's solubility in biological systems.

- Methoxy Group : Contributes to lipophilicity and may affect membrane permeability.

- Trifluoromethyl Group : Known to increase metabolic stability and lipophilicity, potentially enhancing bioavailability.

These interactions suggest that the compound may influence enzyme activity or receptor binding, which are critical for its biological effects.

1. Enzyme Interaction Studies

Research has indicated that compounds with similar structures can act as inhibitors or modulators of various enzymes. For instance:

- Cytochrome P450 Enzymes : The trifluoromethyl group may enhance binding affinity to these enzymes, affecting drug metabolism.

- Hydrolases : The acetoxy group could play a role in substrate recognition and catalysis.

3. Pharmacological Potential

The unique structure of this compound positions it as a candidate for drug development:

| Property | Potential Effect |

|---|---|

| Anticancer Activity | Induction of apoptosis in tumor cells |

| Anti-inflammatory Effects | Modulation of inflammatory pathways |

| Enzyme Inhibition | Potential inhibition of drug-metabolizing enzymes |

Case Studies

-

Anticancer Activity :

- A study on structurally similar tetrahydrofuran derivatives showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa). These findings suggest that this compound may possess similar properties warranting further investigation.

-

Enzyme Interaction :

- Research focused on the interactions between trifluoromethyl-containing compounds and cytochrome P450 enzymes indicates that such modifications can significantly alter metabolic pathways and bioavailability of drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.